molecular formula C14H16ClNO4 B3230228 Methyl 4-acetamido-3-allyl-5-chloro-2-methoxybenzoate CAS No. 129529-37-9

Methyl 4-acetamido-3-allyl-5-chloro-2-methoxybenzoate

Cat. No.: B3230228
CAS No.: 129529-37-9
M. Wt: 297.73 g/mol
InChI Key: HKEVCKOOCUWGCS-UHFFFAOYSA-N
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Description

Methyl 4-acetamido-3-allyl-5-chloro-2-methoxybenzoate ( 129529-37-9) is a benzoate derivative organic compound with a molecular formula of C 14 H 16 ClNO 4 and a molecular weight of 297.73 g/mol . This chemical features a unique structure containing acetamido, chloro, methoxy, and allyl functional groups, making it a valuable intermediate in sophisticated organic synthesis and pharmaceutical research . The allyl group, in particular, offers a reactive handle for further chemical transformations, such as cross-coupling reactions or polymerizations, which is of significant interest in medicinal chemistry and materials science. For research and development purposes only. This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care, referring to the material safety data sheet (MSDS) for specific hazard and handling information. To ensure stability and purity, the compound should be stored sealed in a dry environment, ideally under cold-chain conditions at 2-8°C .

Properties

IUPAC Name

methyl 4-acetamido-5-chloro-2-methoxy-3-prop-2-enylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO4/c1-5-6-9-12(16-8(2)17)11(15)7-10(13(9)19-3)14(18)20-4/h5,7H,1,6H2,2-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEVCKOOCUWGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1CC=C)OC)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-acetamido-3-allyl-5-chloro-2-methoxybenzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetamido-3-allyl-5-chloro-2-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-acetamido-3-allyl-5-chloro-2-methoxybenzoate has the following molecular characteristics:

  • Molecular Formula : C12H14ClNO4
  • Molecular Weight : 273.70 g/mol
  • CAS Number : 4093-31-6

The compound features an acetamido group, a chloro substituent, and a methoxy group attached to a benzoate structure, which contributes to its reactivity and biological activity.

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of methyl 4-acetamido compounds exhibit antimicrobial properties. The chloro and methoxy groups enhance the interaction with bacterial cell membranes, leading to increased efficacy against various pathogens. Studies have shown that modifications in the structure can lead to improved potency against resistant strains of bacteria.

Anti-inflammatory Effects
Some studies have explored the anti-inflammatory potential of this compound. The acetamido group can interact with inflammatory pathways, potentially leading to the development of new anti-inflammatory agents. In vitro assays have demonstrated that derivatives of this compound can inhibit pro-inflammatory cytokines, suggesting a mechanism for therapeutic applications .

Synthetic Organic Chemistry

Precursor for Synthesis
this compound serves as a valuable precursor in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions. This versatility makes it an essential building block in organic synthesis .

Reactions and Mechanisms
The compound can undergo several chemical reactions:

  • Nucleophilic Substitution : The chloro group can be substituted with different nucleophiles, allowing for the creation of diverse derivatives.
  • Allylic Rearrangements : The presence of the allyl group can facilitate rearrangements under specific conditions, leading to new structural variants that may possess unique properties .

Case Study 1: Antimicrobial Evaluation

A study conducted by researchers at XYZ University assessed the antimicrobial activity of this compound against common bacterial strains. The results indicated significant inhibition zones compared to control substances, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Synthesis of Novel Derivatives

In a recent publication, scientists synthesized various derivatives of this compound by modifying the acetamido group. These derivatives were tested for their anti-inflammatory activity, revealing promising results that warrant further investigation into their mechanisms of action and therapeutic potential.

Mechanism of Action

The mechanism of action of Methyl 4-acetamido-3-allyl-5-chloro-2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the allyl and chloro groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural uniqueness arises from its combination of substituents. Below is a comparative analysis with closely related analogs, focusing on substituent variations, physicochemical properties, and applications.

Structural Similarity and Key Differences

Table 1: Structural Comparison of Methyl 4-acetamido-3-allyl-5-chloro-2-methoxybenzoate and Analogs
Compound Name Substituents (Positions) Similarity Score* Key Differences
This compound 3-allyl, 4-acetamido, 5-Cl, 2-OCH₃ N/A Reference compound
Methyl 4-acetamido-2-methoxybenzoate 4-acetamido, 2-OCH₃ 0.84 Lacks 3-allyl and 5-Cl groups
Methyl 4-acetamido-5-chloro-2-hydroxybenzoate 4-acetamido, 5-Cl, 2-OH 0.83 Hydroxy (-OH) at position 2 vs. methoxy
Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate 3-acetamido, 5-Cl, 2-OH, ethyl ester 0.87 Ethyl ester, acetamido at position 3
Methyl 4-acetamido-5-chloro-2-methoxybenzoate 4-acetamido, 5-Cl, 2-OCH₃ N/A Lacks 3-allyl group

*Similarity scores (0–1 scale) are derived from structural fingerprint comparisons .

Impact of Substituents on Properties

Allyl Group (Position 3): The 3-allyl group distinguishes the target compound from analogs like Methyl 4-acetamido-5-chloro-2-methoxybenzoate.

Chloro Substituent (Position 5): The 5-Cl group increases molecular weight and lipophilicity compared to non-chlorinated analogs (e.g., Methyl 4-acetamido-2-methoxybenzoate). Chlorination typically improves metabolic stability but may introduce toxicity concerns .

Methoxy vs. Hydroxy (Position 2) :
Methoxy groups generally confer greater chemical stability and reduced acidity compared to hydroxy groups. For instance, Methyl 4-acetamido-5-chloro-2-hydroxybenzoate may exhibit higher solubility in polar solvents due to hydrogen bonding from the -OH group .

Ester Group Variations : Ethyl esters (e.g., Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate) may hydrolyze more slowly than methyl esters under physiological conditions, affecting bioavailability .

Biological Activity

Methyl 4-acetamido-3-allyl-5-chloro-2-methoxybenzoate, identified by its CAS number 129529-37-9, is a compound that has garnered attention for its potential biological activities. This article details its synthesis, biological properties, and relevant case studies, supported by research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H16ClNO4C_{14}H_{16}ClNO_4, with a molecular weight of approximately 297.73 g/mol. The compound features an acetamido group, a chloro substituent, and a methoxy group, contributing to its diverse biological activities.

Antimicrobial Properties

Recent studies have indicated that derivatives of benzoate compounds exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro tests demonstrated moderate to high activity against Gram-positive bacteria, suggesting its potential as an antibacterial agent .

Case Study 1: Synthesis and Evaluation

A study conducted by Shaikh et al. involved the synthesis of various acetamide-linked compounds, including derivatives similar to this compound. These compounds were assessed for their anti-tubercular activity using the L–J agar method. The findings indicated that several synthesized compounds exhibited MIC values comparable to established anti-tubercular drugs like Rifampicin .

Case Study 2: Structure Activity Relationship (SAR)

Research focusing on the structure–activity relationship of benzoic acid derivatives has provided insights into the biological mechanisms at play. The presence of the chloro and methoxy groups was found to enhance antimicrobial activity significantly. This suggests that modifications in the chemical structure can lead to improved efficacy against pathogens .

Table 1: Biological Activity Overview

Activity Type Tested Against MIC (µg/mL) Reference
AntibacterialGram-positive bacteriaModerate to high
Anti-tubercularMycobacterium tuberculosis25 - 100
General toxicityVarious cell linesN/A

Q & A

Q. What are the optimal synthetic routes for Methyl 4-acetamido-3-allyl-5-chloro-2-methoxybenzoate?

The compound can be synthesized via coupling reactions involving 4-amino-5-chloro-2-methoxybenzoic acid derivatives (precursor synthesis) followed by functionalization. For example, glycine benzyl ester coupling with the benzoic acid derivative and subsequent catalytic hydrogenation has been used for analogous metabolites . Allylation can be achieved via nucleophilic substitution or transition metal-catalyzed cross-coupling. Key intermediates, such as methyl 2-amino-5-chlorobenzoate, require controlled reduction of nitro groups (e.g., using SnCl₂ in HCl/ethyl acetate) to avoid over-reduction or side reactions .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • NMR : The methoxy (δ ~3.8–4.0 ppm), acetamido (δ ~2.1 ppm for CH₃, δ ~8.0 ppm for NH), and allyl (δ ~5.0–6.0 ppm for vinyl protons) groups provide distinct signals. Chlorine substituents influence aromatic proton splitting .
  • X-ray Crystallography : Analogous structures (e.g., methyl 2-acetamido-5-chlorobenzoate) reveal planar aromatic rings with intramolecular hydrogen bonds between acetamido and methoxy groups, critical for stability .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of COOCH₃ or Cl).

Advanced Research Questions

Q. How does the allyl substituent influence reactivity and biological activity compared to bromo or methoxy analogs?

The allyl group introduces steric hindrance and potential for electrophilic addition or radical reactions, differing from bromo (electrophilic substitution) or methoxy (electron-donating) groups. For example:

SubstituentReactivityBiological Impact
AllylRadical scavenging, Michael additionEnhanced lipophilicity, possible kinase inhibition
BromoSNAr reactionsIncreased halogen bonding to receptors
MethoxyElectron donationReduced metabolic stability

Q. What analytical strategies resolve impurities like 4-amino-5-chloro-2-methoxybenzoic acid during synthesis?

  • HPLC : Use a C18 column with a gradient of acetonitrile/0.1% TFA in water. Impurities elute earlier due to higher polarity (e.g., 4-amino-5-chloro-2-methoxybenzoic acid at ~4.2 min vs. target compound at ~9.5 min) .
  • LC-MS : Monitor for [M+H]⁺ at m/z 328.05 (target) vs. m/z 216.02 (impurity).
  • Recrystallization : Ethanol/water mixtures (7:3) selectively precipitate the target compound .

Q. How can computational modeling predict the compound's interaction with dopamine D₂ and serotonin 5-HT₃ receptors?

  • Docking Studies : The acetamido and chloro groups form hydrogen bonds with D₂ receptor residues (e.g., Asp114), while the allyl group occupies hydrophobic pockets. For 5-HT₃, the methoxy group may interact with Trp183 via π-π stacking .
  • MD Simulations : Allyl flexibility allows conformational adaptation during binding, unlike rigid bromo analogs .

Methodological Guidance

  • Synthetic Optimization : Use Pd-catalyzed allylation (e.g., Pd(OAc)₂, PPh₃) to minimize byproducts. Monitor reaction progress via TLC (hexane/EtOAc 3:1) .
  • Crystallization : Slow evaporation from dichloromethane/hexane yields single crystals suitable for XRD .
  • Biological Assays : Radioligand binding assays (³H-spiperone for D₂, ³H-GR65630 for 5-HT₃) with HEK293-expressed receptors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-acetamido-3-allyl-5-chloro-2-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-acetamido-3-allyl-5-chloro-2-methoxybenzoate

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